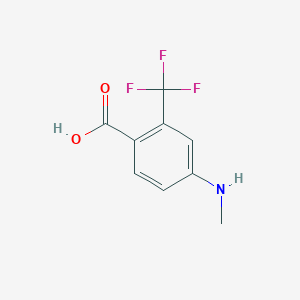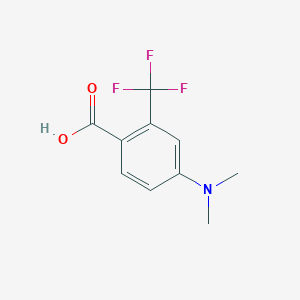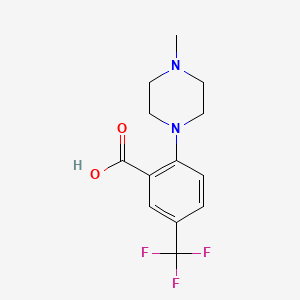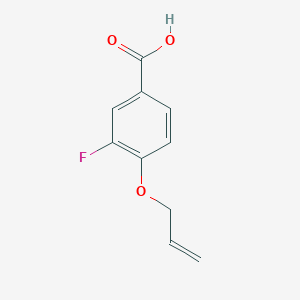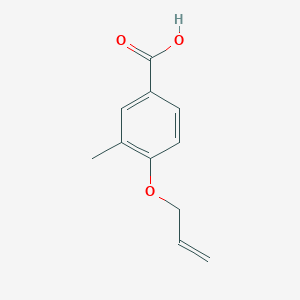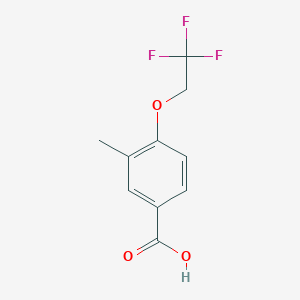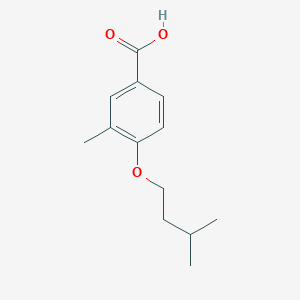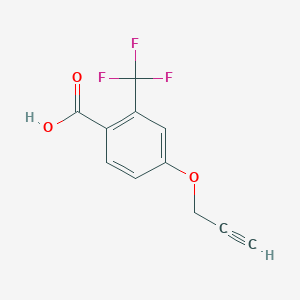
4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a prop-2-yn-1-yloxy substituent on a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group is first converted to an ester using an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.
Alkylation: The ester is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Hydrolysis: Finally, the ester is hydrolyzed back to the carboxylic acid form using aqueous sodium hydroxide.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and alkylation steps to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the benzoic acid moiety, potentially forming alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the original compound.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Biology:
Biochemical Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.
作用机制
The mechanism by which 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing nature, while the prop-2-yn-1-yloxy group can participate in covalent bonding or other interactions.
相似化合物的比较
4-(Prop-2-yn-1-yloxy)benzoic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)benzoic acid:
4-(Methoxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with a methoxy group instead of a prop-2-yn-1-yloxy group, leading to different chemical behavior.
Uniqueness: The combination of the trifluoromethyl group and the prop-2-yn-1-yloxy group in 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid provides a unique set of electronic and steric properties, making it particularly useful in applications requiring specific reactivity and binding characteristics.
属性
IUPAC Name |
4-prop-2-ynoxy-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-2-5-17-7-3-4-8(10(15)16)9(6-7)11(12,13)14/h1,3-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHJEVDISJZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
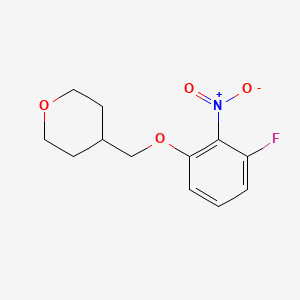
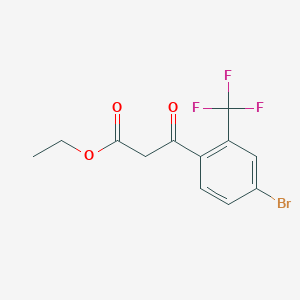
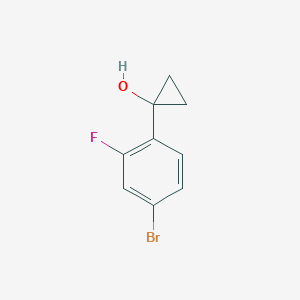
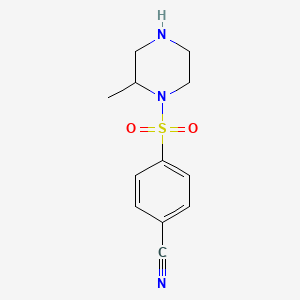
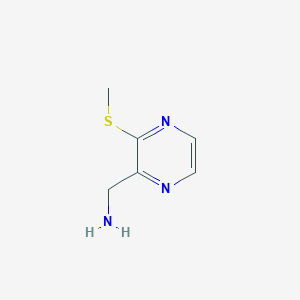
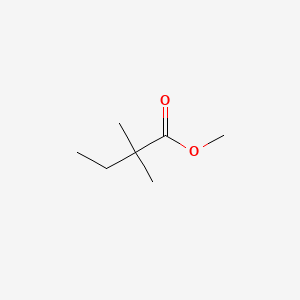
![4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870485.png)
